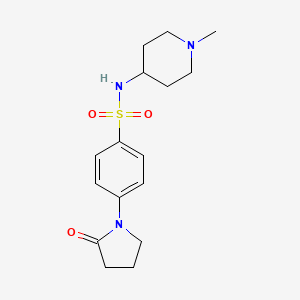![molecular formula C22H23NO8 B5115334 diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)
diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate is a synthetic compound that is widely used in scientific research for its unique properties. This compound has a complex structure and is commonly referred to as DMM. DMM is a versatile compound that has various applications in scientific research, including drug discovery and development, biochemical studies, and material science.
Mécanisme D'action
The mechanism of action of DMM is not fully understood. However, it is believed that DMM acts as an inhibitor of certain enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system.
Biochemical and Physiological Effects:
DMM has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. Furthermore, DMM has been shown to have an inhibitory effect on the growth of cancer cells. DMM has also been shown to have an effect on the central nervous system, including the modulation of neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
DMM has several advantages for lab experiments. It is stable under normal laboratory conditions and has a long shelf life. Furthermore, it is relatively easy to synthesize and purify. However, DMM has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the use of DMM in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. DMM can be used as a starting material in the synthesis of new compounds with potential therapeutic properties. Furthermore, DMM can be used as a probe in biochemical studies to investigate the binding properties of enzymes and receptors. Additionally, DMM can be used in material science to develop new materials with unique properties.
Méthodes De Synthèse
The synthesis of DMM involves the reaction between diethyl malonate and 3-methoxy-4-hydroxybenzaldehyde in the presence of a catalyst such as piperidine. The reaction produces DMM as a yellow crystalline solid with a high yield.
Applications De Recherche Scientifique
DMM is widely used in scientific research for its unique properties. It is used as a starting material in the synthesis of various compounds, including pharmaceuticals and agrochemicals. DMM is also used as a reagent in organic synthesis for the preparation of various heterocyclic compounds. Furthermore, DMM is used as a probe in biochemical studies to investigate the binding properties of enzymes and receptors.
Propriétés
IUPAC Name |
diethyl 2-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO8/c1-4-29-21(24)18(22(25)30-5-2)12-16-8-11-19(20(13-16)28-3)31-14-15-6-9-17(10-7-15)23(26)27/h6-13H,4-5,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAYIUFCXAOJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115287.png)
![[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)
![[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)


![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B5115345.png)


![methyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)benzoate](/img/structure/B5115366.png)
